molecular formula C24H27BrGe B14470036 Bromotris(2,5-dimethylphenyl)germane CAS No. 65924-56-3

Bromotris(2,5-dimethylphenyl)germane

Cat. No.: B14470036
CAS No.: 65924-56-3
M. Wt: 468.0 g/mol
InChI Key: CLCACBLFFWQDKJ-UHFFFAOYSA-N
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Description

Bromotris(2,5-dimethylphenyl)germane is an organogermanium compound characterized by the presence of bromine and three 2,5-dimethylphenyl groups attached to a germanium atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bromotris(2,5-dimethylphenyl)germane typically involves the reaction of germanium tetrachloride with 2,5-dimethylphenylmagnesium bromide in an ether solvent. The reaction proceeds through the formation of an intermediate, which is then treated with bromine to yield the final product. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Bromotris(2,5-dimethylphenyl)germane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming tris(2,5-dimethylphenyl)germane.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products:

    Oxidation: Germanium dioxide and substituted phenyl derivatives.

    Reduction: Tris(2,5-dimethylphenyl)germane.

    Substitution: Various substituted germanium compounds depending on the nucleophile used.

Scientific Research Applications

Bromotris(2,5-dimethylphenyl)germane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Bromotris(2,5-dimethylphenyl)germane involves its interaction with various molecular targets. The bromine atom and the germanium center play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new compounds. The pathways involved in its reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

    Tris(2,5-dimethylphenyl)germane: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    Bromotris(2,4,6-trimethylphenyl)germane: Similar structure but with different methyl group positions, affecting its reactivity and applications.

Uniqueness: Bromotris(2,5-dimethylphenyl)germane is unique due to the specific positioning of the methyl groups on the phenyl rings, which influences its chemical behavior and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industrial applications.

Properties

CAS No.

65924-56-3

Molecular Formula

C24H27BrGe

Molecular Weight

468.0 g/mol

IUPAC Name

bromo-tris(2,5-dimethylphenyl)germane

InChI

InChI=1S/C24H27BrGe/c1-16-7-10-19(4)22(13-16)26(25,23-14-17(2)8-11-20(23)5)24-15-18(3)9-12-21(24)6/h7-15H,1-6H3

InChI Key

CLCACBLFFWQDKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)[Ge](C2=C(C=CC(=C2)C)C)(C3=C(C=CC(=C3)C)C)Br

Origin of Product

United States

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